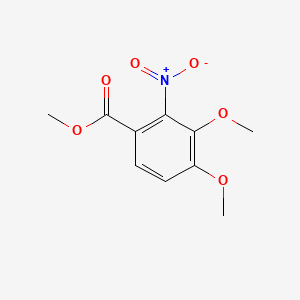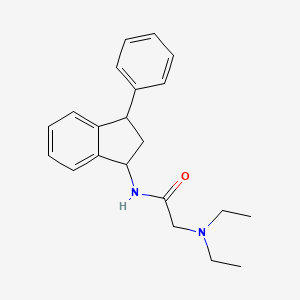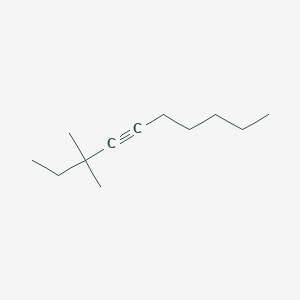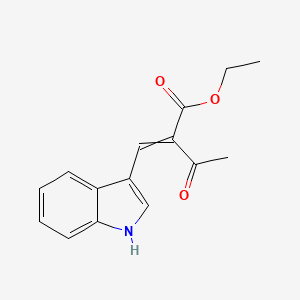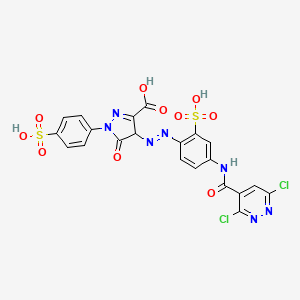![molecular formula C10H12O4 B14478036 (3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate CAS No. 69471-70-1](/img/structure/B14478036.png)
(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxo-8-oxabicyclo[321]oct-6-en-1-yl)methyl acetate is a complex organic compound featuring a bicyclic structure with an oxo group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate typically involves a multi-step process. One efficient method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This reaction is followed by an interrupted Nazarov cyclization to afford diastereomerically pure compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a building block for polymers and other materials
Mecanismo De Acción
The mechanism by which (3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the oxo and acetate groups.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure, making it part of the tropane alkaloids family.
Uniqueness
(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific applications.
Propiedades
Número CAS |
69471-70-1 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
(3-oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate |
InChI |
InChI=1S/C10H12O4/c1-7(11)13-6-10-3-2-9(14-10)4-8(12)5-10/h2-3,9H,4-6H2,1H3 |
Clave InChI |
UOWHURBHDFJNNB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC12CC(=O)CC(O1)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
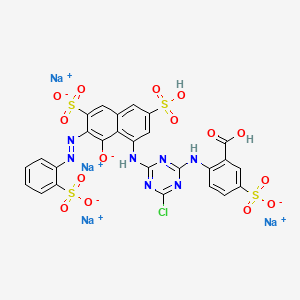
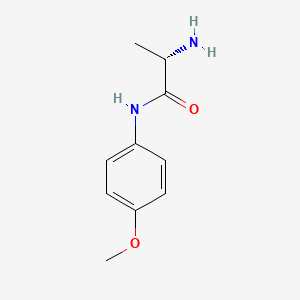
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
